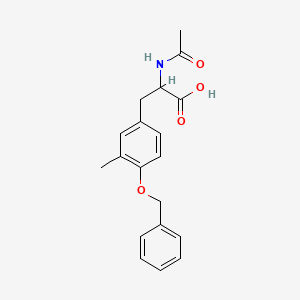
4-(5-Bromopentyl)morpholine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromopentyl)morpholine Hydrobromide is a chemical compound with the molecular formula C9H19Br2NO and a molecular weight of 317.07 g/mol. It is a morpholine derivative, where the morpholine ring is substituted with a 5-bromopentyl group. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopentyl)morpholine Hydrobromide typically involves the reaction of morpholine with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of 4-(5-Bromopentyl)morpholine. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(5-Bromopentyl)morpholine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromopentyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding pentylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of morpholine N-oxides.
Reduction: Formation of pentylmorpholine.
科学的研究の応用
4-(5-Bromopentyl)morpholine Hydrobromide is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of biological pathways and as a precursor for bioactive molecules.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(5-Bromopentyl)morpholine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the 5-bromopentyl group can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules. The morpholine ring can interact with various enzymes and receptors, influencing their activity and function. The exact molecular pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(4-Bromobutyl)morpholine Hydrobromide
- 4-(6-Bromohexyl)morpholine Hydrobromide
- 4-(5-Chloropentyl)morpholine Hydrobromide
Uniqueness
4-(5-Bromopentyl)morpholine Hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The length of the alkyl chain and the presence of the bromine atom influence its interactions with other molecules, making it a valuable compound in various research applications.
特性
分子式 |
C9H19Br2NO |
|---|---|
分子量 |
317.06 g/mol |
IUPAC名 |
4-(5-bromopentyl)morpholine;hydrobromide |
InChI |
InChI=1S/C9H18BrNO.BrH/c10-4-2-1-3-5-11-6-8-12-9-7-11;/h1-9H2;1H |
InChIキー |
CQRYIPOCNXKJQS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCCCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)
![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)
![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)

![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)





![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)

![2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)

